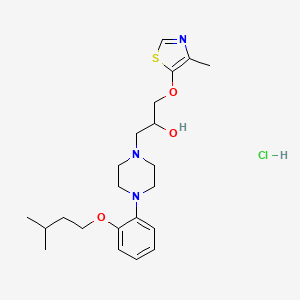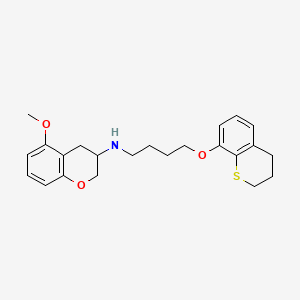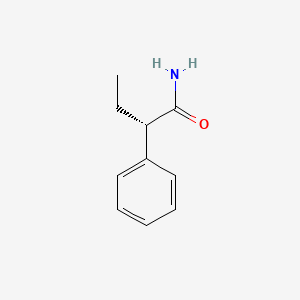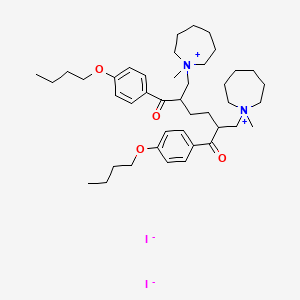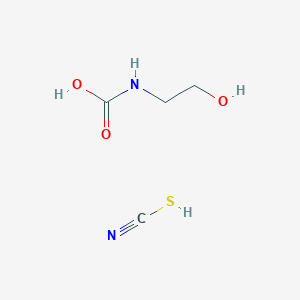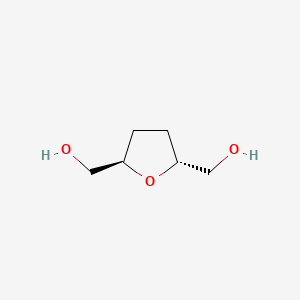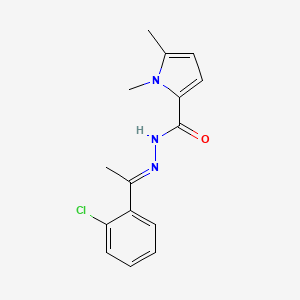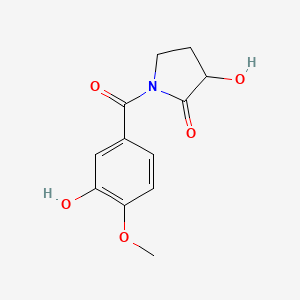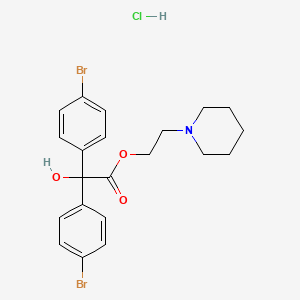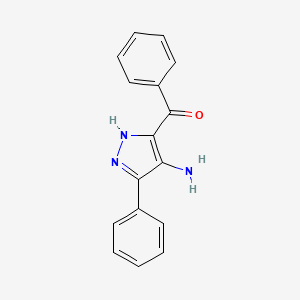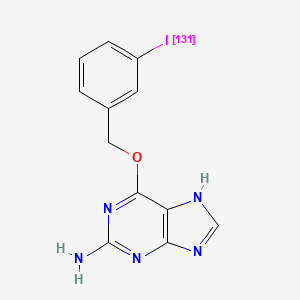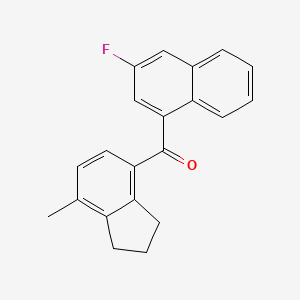
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- is a complex organic compound characterized by its unique structure, which includes both an indene and a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives .
科学的研究の応用
Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects. The pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds to Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- include other indene and naphthalene derivatives, such as:
- 1H-Indole-3-carbaldehyde
- 2,3-Dihydro-1H-indene-1-one
- 3-Fluoro-1-naphthaldehyde
Uniqueness
What sets Methanone, (2,3-dihydro-7-methyl-1H-inden-4-yl)(3-fluoro-1-naphthalenyl)- apart from these similar compounds is its unique combination of the indene and naphthalene moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
668-84-8 |
|---|---|
分子式 |
C21H17FO |
分子量 |
304.4 g/mol |
IUPAC名 |
(3-fluoronaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone |
InChI |
InChI=1S/C21H17FO/c1-13-9-10-19(18-8-4-7-16(13)18)21(23)20-12-15(22)11-14-5-2-3-6-17(14)20/h2-3,5-6,9-12H,4,7-8H2,1H3 |
InChIキー |
IVSXWYFOQBOMGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC(=CC4=CC=CC=C43)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


